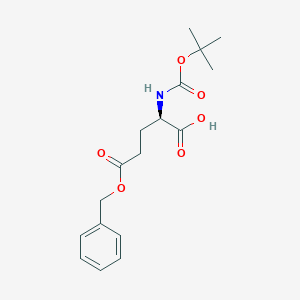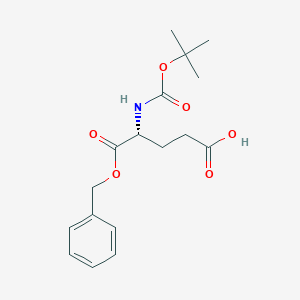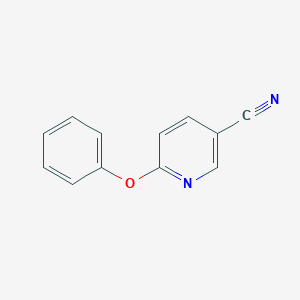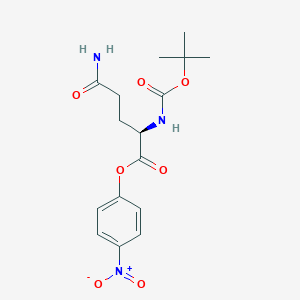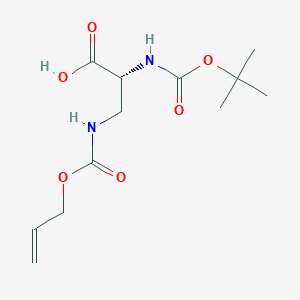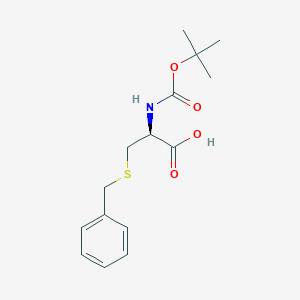
N-Boc-cis-4-hydroxy-L-proline methyl ester
Vue d'ensemble
Description
“N-Boc-cis-4-hydroxy-L-proline methyl ester” is a compound with the empirical formula C11H19NO5 and a molecular weight of 245.27 . It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of “this compound” involves its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C11H19NO5. It has a molecular weight of 245.27 .Chemical Reactions Analysis
“this compound” is used in chemical reactions as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 245.27. It is used in peptide synthesis .Applications De Recherche Scientifique
Synthesis of Fluorinated Prolines : N-Boc-cis-4-hydroxy-L-proline methyl ester has been used in the practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines, which are usable in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
Development of Dipeptidyl Peptidase IV Inhibitors : The compound played a role in the kilogram-scale synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor (Kim et al., 2008).
Preparation of Pyroglutamic Acids : It was used in the preparation of N-Boc-4-silyloxy and 4-acetoxy pyroglutamic acid derivatives, highlighting its utility in generating high-yield compounds (Zhang, Schmitt, & Jiang, 2001).
HIV Protease Inhibitor Research : this compound has been used in the preparation of fluorinated peptides incorporating a 4-fluoroproline residue, exploring their potential as HIV protease inhibitors (Tran et al., 1997).
Chiral Separation in Pharmaceutical Compounds : Its derivatives have been used for the chiral separation of compounds in high-performance liquid chromatography, important in pharmaceutical applications (Zhao & Pritts, 2007).
Synthesis of Radiotracers for PET Investigations : It has been involved in the synthesis of cis- and trans-4-[18F]fluoro-L-proline, radiotracers used in PET investigations of disordered matrix protein synthesis (Hamacher, 1999).
Peptide Synthesis and Conformational Analysis : The compound has been employed in the synthesis of conformationally constrained unnatural proline-based amino acids and peptidomimetics (Belvisi et al., 2001).
Mécanisme D'action
Target of Action
N-Boc-cis-4-hydroxy-L-proline methyl ester, also known as Boc-cis-Hyp-Ome, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are therapeutic agents that target specific proteins in the body for degradation .
Mode of Action
The compound acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific ADC or PROTAC in which it is incorporated .
Pharmacokinetics
The ADME properties of the final therapeutic agent would be determined by the properties of the entire molecule, including the antibody or ligand, the drug or degrader, and the linker .
Result of Action
The molecular and cellular effects of this compound are mediated through the ADC or PROTAC it helps to form . The ADC or PROTAC selectively binds to the target protein, leading to its degradation and subsequent therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment in which the ADC or PROTAC operates . Factors such as pH, temperature, and the presence of other biomolecules can affect the stability and effectiveness of the ADC or PROTAC .
Safety and Hazards
The safety and hazards associated with “N-Boc-cis-4-hydroxy-L-proline methyl ester” include acute oral toxicity, eye irritation, skin irritation, skin sensitization, and specific target organ toxicity through single exposure. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray; washing thoroughly after handling; wearing protective gloves, eye protection, and face protection; and if swallowed, calling a poison center or doctor .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Boc-cis-4-hydroxy-L-proline methyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
As a component of ADCs and PROTACs, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action is tied to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444435 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102195-79-9 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

